(R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline

PROTAC synthesis Enantiomeric purity BTK degradation

PROTAC linker stereochemistry directly controls ternary complex formation and degradation potency. Generic or (S)-enantiomer substitutes fail to produce NX-2127. - Enables NX-2127 synthesis: Achieves BTK DC50 <5 nM in multiple cell lines; maintains 13 nM DC50 against C481S resistance mutant - Dual-mechanism degrader: Simultaneously targets BTK, Ikaros (IKZF1, DC50 54 nM), and Aiolos (IKZF3, DC50 25 nM) - (R)-configuration at pyrrolidine C3 is mandatory for intended biological activity BenchChem supplies this stereochemically defined heterobifunctional building block (C16H25N3, MW 259.39) for research applications.

Molecular Formula C16H25N3
Molecular Weight 259.39 g/mol
Cat. No. B15544050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline
Molecular FormulaC16H25N3
Molecular Weight259.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H25N3/c17-16-3-1-14(2-4-16)15-6-9-19(10-7-15)12-13-5-8-18-11-13/h1-4,13,15,18H,5-12,17H2/t13-/m1/s1
InChIKeyWTBYYZJCICDPBF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline: PROTAC Linker for NX-2127 BTK Degrader


(R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline is a stereochemically defined heterobifunctional building block consisting of a pyrrolidine ring linked via a methylene bridge to a piperidine ring bearing a para-aniline substituent [1]. With molecular formula C₁₆H₂₅N₃ and molecular weight 259.39 g/mol, this compound serves as a PROTAC (PROteolysis TArgeting Chimera) linker component specifically used in the synthesis of NX-2127, an orally bioavailable BTK degrader with concomitant immunomodulatory activity [2]. The (R)-stereochemical configuration at the pyrrolidine C3 position distinguishes this compound from its (S)-enantiomer and is essential for achieving the intended biological activity of the final PROTAC construct [1].

Why Generic Substitution Fails for This PROTAC Linker


Generic substitution of (R)-4-(1-(pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline with alternative PROTAC linkers or stereoisomers is not functionally equivalent because linker geometry, stereochemistry, and attachment chemistry directly control ternary complex formation efficiency and degradation potency [1]. The pyrrolidine-3-ylmethyl-piperidine scaffold provides a specific rigid-flexible balance that positions the BTK-binding warhead and cereblon E3 ligase ligand at an optimal distance and orientation for productive ubiquitination [2]. Substituting the (R)-enantiomer with the (S)-enantiomer yields the isomeric degrader (R)-NX-2127 rather than NX-2127 itself, altering the spatial relationship between the BTK ligand, linker, and E3 ligase recruiter . Furthermore, linker modifications including chain length variations or replacement of the piperidine-aniline moiety with alternative exit vectors have been shown to substantially reduce cellular BTK degradation efficiency in structure-activity relationship studies [1].

Quantitative Differentiation Evidence


Enantiomeric Differentiation Defines Degrader Identity

The (R)-stereochemical configuration at the pyrrolidine C3 position of this linker distinguishes it from the (S)-enantiomer, with the two stereoisomers leading to structurally distinct PROTAC constructs. The (R)-configured linker is incorporated into NX-2127, whereas the (S)-enantiomer produces the isomeric degrader (R)-NX-2127 [1]. This stereochemical distinction is not interchangeable; the spatial orientation of the pyrrolidine ring affects the trajectory of the linker and ultimately the ternary complex geometry between BTK and cereblon [2].

PROTAC synthesis Enantiomeric purity BTK degradation

BTK Degradation Potency Across Cell Lines

The linker scaffold incorporating (R)-4-(1-(pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline enables NX-2127 to achieve potent cellular BTK degradation with DC50 values <5 nM across multiple cancer cell lines and in human peripheral blood mononuclear cells (PBMCs) [1]. In wild-type TMD8 diffuse large B-cell lymphoma cells, the DC50 is 4 nM; in TMD8 cells harboring the BTK C481S covalent inhibitor resistance mutation, the DC50 is 13 nM [2]. This potency is conferred by the linker's ability to position the BTK-binding warhead and cereblon E3 ligase ligand for efficient ternary complex formation [3].

PROTAC degrader BTK DC50

Superior Efficacy Against BTK Inhibitor Resistance Mutants

NX-2127, constructed with (R)-4-(1-(pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline as the linker, degrades common BTK resistance mutants including BTK C481S, which confers resistance to covalent BTK inhibitors [1]. NX-2127 inhibits proliferation of BTK C481S mutant TMD8 cells more effectively than the covalent BTK inhibitor ibrutinib, illustrating the power of event-driven pharmacology enabled by the PROTAC architecture [2]. This degradation-based mechanism overcomes the limitations of occupancy-driven inhibition that are compromised by resistance mutations [3].

BTK C481S mutation Drug resistance PROTAC vs inhibitor

Research Application Scenarios


Synthesis of NX-2127 for BTK Degradation Studies

Use (R)-4-(1-(pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline as the linker component to assemble NX-2127 for preclinical evaluation of BTK degradation in chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and Waldenström macroglobulinemia models [1]. The resulting PROTAC degrader achieves BTK DC50 values <5 nM across multiple cell lines and demonstrates oral bioavailability with sustained BTK degradation following daily oral dosing at 100 mg in clinical studies [2].

Investigating BTK Inhibitor Resistance Mechanisms

Employ this linker to synthesize NX-2127 for studies examining degradation of BTK C481S and other resistance-conferring mutants that render covalent and non-covalent BTK inhibitors ineffective [1]. The PROTAC architecture incorporating this linker maintains degradation potency (DC50 13 nM in BTK C481S mutant TMD8 cells) where conventional inhibitors lose efficacy, enabling investigation of event-driven pharmacology in drug-resistant B-cell malignancies [2].

Immunomodulatory Activity via BTK and IKZF1/3 Degradation

Utilize this linker in NX-2127 synthesis for research on dual-mechanism therapeutics that simultaneously degrade BTK and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1]. In primary human T cells, NX-2127 constructed with this linker mediates degradation of Aiolos and Ikaros with potencies of 25 nM and 54 nM respectively, enhancing IL-2 secretion and stimulating T-cell activation [2].

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